molecular formula C22H30N4O3 B2493917 N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 941933-01-3

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(4-methoxybenzyl)oxalamide

Cat. No. B2493917
CAS RN: 941933-01-3
M. Wt: 398.507
InChI Key: WGRVFZNMDZLNBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar complex amide structures typically involves decarboxylative condensation reactions of hydroxylamines and α-ketoacids, highlighting methodologies that can potentially apply to the synthesis of the target compound (Lei Ju et al., 2011). Another relevant method includes the preparation of secondary amines from primary amines via nitrobenzenesulfonamides, which could be adapted for generating specific functional groups within the compound (Wataru Kurosawa et al., 2003).

Molecular Structure Analysis

The crystal structure of closely related compounds shows monoclinic space groups with specific unit cell dimensions, suggesting a method for analyzing the molecular structure of the target compound through X-ray crystallography (H. Hedian & V. Benin, 2011). These analyses help understand the molecule's conformation and bonding arrangements.

Chemical Reactions and Properties

The reactivity of similar compounds involves interactions with various reagents, indicating the possible chemical behavior of N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(4-methoxybenzyl)oxalamide. For instance, the formation of amides through decarboxylative condensation hints at potential reactivity pathways (Lei Ju et al., 2011).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting points, and boiling points, can be deduced from the structural analysis and empirical data. The synthesis and characterization of hallucinogenic N-(2-methoxy)benzyl derivatives provide insights into physical properties that could relate to the compound (D. Zuba & Karolina Sekuła, 2013).

properties

IUPAC Name

N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3/c1-25(2)18-10-8-17(9-11-18)20(26(3)4)15-24-22(28)21(27)23-14-16-6-12-19(29-5)13-7-16/h6-13,20H,14-15H2,1-5H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRVFZNMDZLNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(4-methoxybenzyl)oxalamide

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